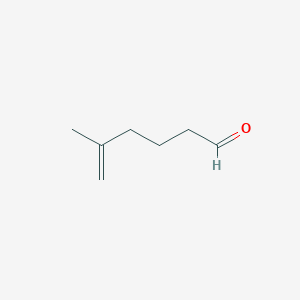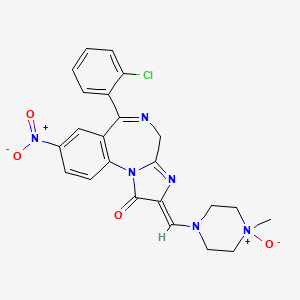
Loprazolam Piperidine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loprazolam Piperidine N-Oxide typically involves the oxidation of Loprazolam using various oxidizing agents. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol . This method is efficient and environmentally friendly, providing high yields of the desired N-oxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors has been explored to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Loprazolam Piperidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Loprazolam to its N-oxide form using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the N-oxide back to the parent compound, Loprazolam, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in methanol with titanium silicalite (TS-1) as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: This compound.
Reduction: Loprazolam.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Loprazolam Piperidine N-Oxide has several scientific research applications, including:
Mechanism of Action
Loprazolam Piperidine N-Oxide exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This action increases the opening frequency of the chloride ion channel, allowing more chloride ions to enter the neuron. The influx of chloride ions hyperpolarizes the neuron, leading to muscle relaxation, anxiolytic, hypnotic, amnesic, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Loprazolam: The parent compound with similar pharmacological properties.
Diazepam: Another benzodiazepine with a longer half-life and different side effect profile.
Lorazepam: A benzodiazepine with a shorter half-life and different pharmacokinetic properties.
Uniqueness
Loprazolam Piperidine N-Oxide is unique due to its specific metabolic pathway and the presence of the N-oxide functional group, which may contribute to its distinct pharmacological profile . Its intermediate half-life and reduced daytime sedation compared to other benzodiazepines make it a valuable therapeutic agent .
Properties
Molecular Formula |
C23H21ClN6O4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2Z)-6-(2-chlorophenyl)-2-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O4/c1-30(34)10-8-27(9-11-30)14-19-23(31)28-20-7-6-15(29(32)33)12-17(20)22(25-13-21(28)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- |
InChI Key |
OPEACQVENNGYDS-RGEXLXHISA-N |
Isomeric SMILES |
C[N+]1(CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


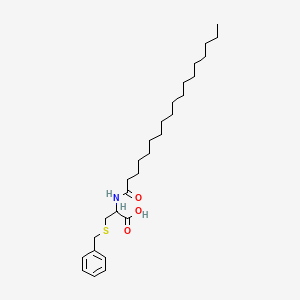
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)


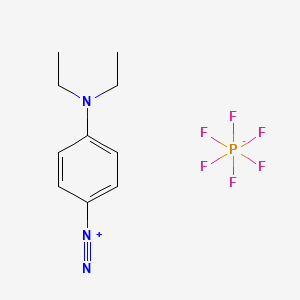
![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
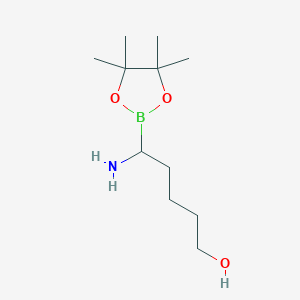

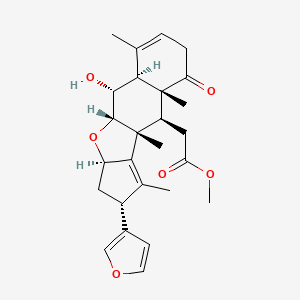
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)

![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
